Boc-D-his(1-ME)-OH
Description
Boc-D-his(1-Me)-OH (CAS: 61070-20-0) is a protected derivative of D-histidine, where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the imidazole side chain at the 1-position is methylated. Its molecular formula is C₁₂H₁₉N₃O₄, with a molecular weight of 269.3 g/mol . Physically, it appears as a white powder with a melting point of 166–168°C (decomposes) and a predicted density of 1.23 g/cm³ . The compound is primarily utilized in peptide synthesis to incorporate modified histidine residues, where the methyl group on the imidazole ring may influence steric interactions or hydrogen-bonding capabilities in peptide structures . It is stored at -15°C to maintain stability .
Properties
IUPAC Name |
(2R)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Protection of the Imidazole Ring
The imidazole ring of histidine contains two nucleophilic nitrogen atoms (N1 and N3), necessitating regioselective protection to direct methylation to the N1 position. In this compound, the N1-methyl group is introduced after Boc protection of the α-amino group. A key challenge lies in achieving high regioselectivity, as uncontrolled methylation can yield mixtures of N1- and N3-methylated byproducts.
Studies demonstrate that pre-protecting the α-amino group with Boc anhydride under mildly basic conditions (e.g., aqueous NaHCO3) directs subsequent alkylation to the N1 position. This selectivity arises from steric and electronic effects: the Boc group reduces electron density at N3, favoring methylation at N1. Alternatively, temporary protection of N3 with a tert-butyloxymethyl (Bum) group has been explored, though this adds synthetic steps.
Methylation at the N1 Position
Methylation of the imidazole ring is typically achieved using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitate the reaction by stabilizing the transition state. For this compound, methylation occurs after Boc protection of the α-amino group and protection of the carboxylic acid as a methyl ester to prevent side reactions.
Step-by-Step Preparation Methods
Boc Protection of D-Histidine
Procedure :
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Dissolve D-histidine (1.0 equiv) in a 1:1 mixture of water and dioxane.
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Add Boc anhydride (2.2 equiv) dropwise under vigorous stirring.
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Adjust the pH to 8–9 using 4 M NaOH and stir for 12 hours at room temperature.
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Acidify the solution to pH 2–3 with 1 M HCl and extract with ethyl acetate.
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Dry the organic phase over Na2SO4 and evaporate to obtain Boc-D-His-OH as a white solid.
Yield : 85–90%
Key Data :
Carboxylic Acid Protection as Methyl Ester
Procedure :
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Dissolve Boc-D-His-OH (1.0 equiv) in anhydrous methanol.
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Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise at 0°C.
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Reflux the mixture for 4 hours, then evaporate under reduced pressure.
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Resuspend the residue in ethyl acetate and wash with saturated NaHCO3.
Yield : 80–85%
Key Data :
N1-Methylation of the Imidazole Ring
Procedure :
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Dissolve Boc-D-His-OMe (1.0 equiv) in anhydrous DMF.
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Add K2CO3 (3.0 equiv) and methyl iodide (2.5 equiv).
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Stir at 40°C for 8 hours under nitrogen.
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Quench with water and extract with DCM.
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Purify by silica gel chromatography (EtOAc/MeOH 95:5) to isolate Boc-D-His(1-Me)-OMe.
Yield : 60–65%
Key Data :
Ester Hydrolysis to Yield this compound
Procedure :
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Dissolve Boc-D-His(1-Me)-OMe (1.0 equiv) in THF/water (3:1).
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Add LiOH (3.0 equiv) and stir at room temperature for 4 hours.
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Acidify to pH 3 with 1 M HCl and extract with ethyl acetate.
Yield : 90–95%
Key Data :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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¹H NMR : Distinct signals for Boc (δ 1.41), imidazole methyl (δ 3.75), and α-proton (δ 4.53–4.57).
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MS (ESI) : [M+H]⁺ = 270.3 (observed), matching the theoretical mass.
Applications in Peptide Synthesis
This compound is utilized in SPPS to incorporate D-histidine residues with stabilized imidazole rings. Its methyl group prevents unwanted metal coordination or hydrogen bonding, making it ideal for synthesizing peptides targeting protease-resistant epitopes.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc protecting group can be removed by treatment with acids such as trifluoroacetic acid, resulting in the free amino group.
Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxyl group by treatment with bases such as sodium hydroxide.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Sodium Hydroxide: Used for hydrolysis of the methyl ester group.
Major Products Formed:
Deprotected Histidine: Formed after removal of the Boc group.
Free Carboxyl Group: Formed after hydrolysis of the methyl ester group.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
Boc-D-his(1-ME)-OH is primarily used in the synthesis of peptides that require histidine residues. The presence of a Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during peptide assembly, facilitating the construction of complex peptide chains without unwanted side reactions .
Case Study: Synthesis of Dipeptides
In a study involving the synthesis of various dipeptides, this compound was coupled with other amino acids using coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and HONB (1-hydroxy-7-azabenzotriazole). The resulting dipeptides exhibited significant biological activity, demonstrating the effectiveness of this compound in peptide synthesis .
Drug Development
Enhancing Therapeutic Efficacy
In pharmaceutical research, this compound is utilized to develop drug candidates targeting specific biological pathways. Its unique structure can enhance the efficacy of therapeutic agents, particularly in fields such as oncology and immunology. For instance, researchers have explored its potential in creating inhibitors for various enzymes involved in cancer progression .
Example: PRMT5 Inhibitors
A recent study highlighted the role of this compound in the design of PRMT5 inhibitors. These inhibitors were shown to disrupt critical protein-protein interactions necessary for cancer cell proliferation, showcasing the compound's utility in drug discovery .
Bioconjugation
Applications in Targeted Drug Delivery
this compound plays a vital role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly significant for developing targeted drug delivery systems and diagnostic tools. The compound's ability to form stable conjugates enhances the specificity and efficacy of therapeutic agents .
Protein Engineering
Modifying Protein Functionality
Researchers employ this compound to modify proteins, improving their stability and functionality. This application is crucial for creating enzymes with enhanced activity or specificity for industrial processes. For example, studies have demonstrated that incorporating this compound into enzyme structures can significantly increase their catalytic efficiency .
Research in Molecular Biology
Studying Protein Interactions
this compound is valuable in molecular biology for studying protein interactions and functions due to its ability to mimic natural amino acids. This property allows scientists to investigate complex biological systems more effectively and develop new therapeutic strategies based on their findings .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| Boc-L-histidine(1-methyl ester)-OH | L-configuration; used similarly for peptide synthesis | Peptide synthesis, drug development |
| Boc-D-histidine-OH | Lacks methyl ester group; free carboxyl group | General peptide synthesis |
| Boc-D-histidine(1-ethyl ester)-OH | Ethyl ester instead of methyl | Similar applications as Boc-D-histidine(1-ME)-OH |
Mechanism of Action
Molecular Targets and Pathways: Boc-D-histidine(1-methyl ester)-OH exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide. The methyl ester group can be hydrolyzed to yield the free carboxyl group, allowing for further modifications and reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Boc-D-his(1-Me)-OH and related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula C₂₇H₃₁N₃O₄.
Key Comparisons:
Protecting Groups: Boc vs. Fmoc: Boc (tert-butoxycarbonyl) is acid-labile, making it suitable for stepwise peptide synthesis under acidic deprotection conditions. In contrast, Fmoc (fluorenylmethyloxycarbonyl) is base-labile and requires piperidine for removal, offering orthogonal protection strategies .
Substituent Effects :
- 1-Me (Methyl) : The methyl group on the imidazole ring in this compound reduces hydrogen-bonding capacity compared to unmodified histidine, which may alter peptide conformation or receptor interactions. However, methyl groups can improve metabolic stability in therapeutic peptides .
- Tos (Tosyl) : Introduces sulfonamide functionality, which may enhance solubility or alter electronic properties of the imidazole ring .
Physicochemical Properties :
- Solubility : this compound is typically stored in dry, cold conditions due to hygroscopicity, while Fmoc-D-His(1-Me)-OH is soluble in DMSO and dimethylformamide (DMF) for solid-phase synthesis .
- Stability : Boc-protected compounds are generally stable at low temperatures but sensitive to trifluoroacetic acid (TFA), whereas Fmoc derivatives require protection from light and basic conditions .
This highlights the importance of substituent choice in bioactive peptides .
Biological Activity
Boc-D-his(1-ME)-OH, a derivative of histidine, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
This compound is a protected form of D-histidine with a methyl group at the 1-position of the imidazole ring. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis. The synthesis typically involves:
- Protection of Histidine : The amino group of histidine is protected using Boc2O.
- Methylation : The 1-position is methylated using methyl iodide in the presence of a base such as sodium hydride.
- Deprotection : Finally, the Boc group is removed under acidic conditions to yield this compound.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzymatic Functionality
Research indicates that histidine derivatives play crucial roles in enzyme catalysis due to their ability to act as proton donors or acceptors. Specifically, this compound may enhance enzyme activity by stabilizing transition states or participating directly in catalytic mechanisms.
- Case Study : In a study involving engineered enzymes, the incorporation of histidine derivatives significantly improved catalytic efficiency under acidic conditions, suggesting that this compound could facilitate similar enhancements in other enzymatic reactions .
2. Antioxidant Properties
Histidine derivatives are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This compound has shown promise in reducing oxidative stress in cellular models.
- Research Findings : A study demonstrated that compounds similar to this compound could mitigate oxidative damage in neuronal cells by upregulating antioxidant enzymes . This suggests potential therapeutic applications in neurodegenerative diseases.
3. Peptide Synthesis
This compound is utilized in the synthesis of peptides and proteins where specific histidine functionalities are required. Its incorporation can modify the physicochemical properties of peptides, influencing their stability and interaction with biological targets.
- Application Example : In peptide-based drug design, the inclusion of this compound has been shown to enhance binding affinity to target receptors compared to peptides containing standard histidine .
Data Table: Comparison of Biological Activities
| Property | This compound | Standard Histidine | Other Derivatives |
|---|---|---|---|
| Enzymatic Activity | Enhanced under acidic conditions | Moderate | Variable |
| Antioxidant Activity | High | Low | Moderate |
| Stability in Peptides | High | Moderate | Variable |
Q & A
Q. What are the key considerations for synthesizing Boc-D-His(1-Me)-OH with high enantiomeric purity?
Methodological Answer:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to protect the α-amino group, ensuring selective deprotection during synthesis. Optimize reaction conditions (e.g., pH, temperature) to minimize racemization .
- Chiral Purity Monitoring : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to quantify enantiomeric excess (ee). Compare retention times with authentic standards .
- Purification Techniques : Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or preparative HPLC to isolate the desired enantiomer. Validate purity via H NMR (e.g., absence of diastereomeric splitting) .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy :
- H/C NMR : Assign peaks using 2D NMR (COSY, HSQC) to confirm the methylimidazole side chain and Boc-protection. Key signals: Boc tert-butyl (δ ~1.4 ppm), imidazole protons (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm) and N-H bends (imidazole: ~3400 cm) .
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 214 nm for purity assessment. Compare retention times with literature data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) using solvents of documented purity (HPLC-grade). Document solvent batch numbers and moisture content .
- Advanced Solubility Profiling :
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Compare solubility in deuterated solvents (e.g., DO, DMSO-d) via saturation shake-flask method paired with H NMR quantification .
- Data Harmonization : Apply meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies, accounting for variables like pH, ionic strength, and measurement techniques .
Q. What strategies stabilize this compound under varying pH and temperature conditions for long-term storage?
Methodological Answer:
- Stability Studies :
- Formulation Optimization : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO at -80°C under argon .
Q. How can computational modeling (e.g., MD simulations) be integrated with experimental data to predict this compound’s behavior in peptide coupling reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Model the compound’s conformation in solvent (e.g., water, DMF) using AMBER or CHARMM force fields. Compare simulated NMR chemical shifts with experimental data .
- Predict steric hindrance at the α-carbon using DFT calculations (e.g., B3LYP/6-31G*) to optimize coupling reagents (e.g., HATU vs. DCC) .
- Validation : Correlate simulation results with experimental coupling efficiency (e.g., HPLC yield) under varying conditions (e.g., temperature, solvent polarity) .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistencies in reported biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Assay Replication :
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability. Report confidence intervals for IC values .
Q. What experimental designs are optimal for studying the compound’s role in chiral peptide synthesis?
Methodological Answer:
- DoE (Design of Experiments) :
- Chiral Recognition Studies : Use X-ray crystallography to resolve peptide-bond conformations and compare with computational models .
Tables for Key Data
Q. Table 1: Solubility Profile of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Method Used | Reference |
|---|---|---|---|
| Water | 2.1 ± 0.3 | Shake-flask/HPLC | |
| DMSO | 45.8 ± 1.2 | Gravimetric | |
| Methanol | 12.4 ± 0.7 | H NMR |
Q. Table 2: Spectroscopic Parameters for Characterization
| Technique | Key Signals/Peaks | Diagnostic Use |
|---|---|---|
| H NMR | δ 1.4 (s, Boc), 7.2–8.5 (imidazole) | Confirms protection and side chain |
| IR | 1680 cm (C=O stretch) | Boc group verification |
| Chiral HPLC | Retention time = 8.2 min | Enantiomeric purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
